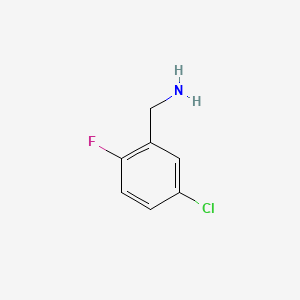

5-Chloro-2-fluorobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLBLJKULFDOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378597 | |

| Record name | 5-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261723-26-6 | |

| Record name | 5-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-fluorobenzylamine synthesis protocols

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzylamine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound. The document details the core synthetic protocols, explains the underlying chemical principles, and offers field-proven insights into experimental choices and optimization.

Introduction: The Strategic Importance of this compound

This compound is a critical chemical intermediate whose value is rooted in its unique molecular architecture.[1] The strategic placement of chloro and fluoro substituents on the phenyl ring imparts distinct physicochemical properties that are highly sought after in medicinal chemistry and agrochemical development.[2][3] The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity, while the chlorine atom provides another site for synthetic modification and can influence the compound's overall electronic profile.[2][3]

Consequently, this molecule serves as a foundational building block for a range of biologically active compounds, particularly in the development of targeted therapies for neurological disorders and oncology.[1][4] Its utility also extends to the agrochemical sector, where it is employed in the synthesis of advanced pesticides and herbicides.[1] This guide focuses on the most efficient and widely adopted synthetic route to this valuable compound: the reductive amination of 5-Chloro-2-fluorobenzaldehyde.

Physicochemical and Safety Data

Accurate characterization is paramount for any synthetic endeavor. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 261723-26-6 | [1][5] |

| Molecular Formula | C₇H₇ClFN | [1][5][6] |

| Molecular Weight | 159.59 g/mol | [1][5] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Density | ~1.28 g/cm³ | [1] |

| Refractive Index | n20/D ~1.54 | [1] |

Safety Profile: this compound is classified as a corrosive substance. It is known to cause severe skin burns and serious eye damage.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

Core Synthesis Pathway: Reductive Amination

The most direct and efficient industrial- and laboratory-scale synthesis of this compound is achieved through the reductive amination of its corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde.[7] This method is favored for its high atom economy and often proceeds as a one-pot reaction, which simplifies the workflow and minimizes waste.[7]

The reaction proceeds in two key steps:

-

Imine Formation: The amine (in this case, ammonia or an ammonia surrogate) performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an intermediate imine. This step is typically reversible and often acid-catalyzed.

-

Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine to form the final amine product.

The choice of reducing agent is critical to the success of the reaction. The ideal reagent should be powerful enough to reduce the imine intermediate but mild enough to avoid reducing the starting aldehyde.

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocols

This section provides a detailed, field-tested protocol for the synthesis of this compound.

Synthesis via Reductive Amination with Sodium Triacetoxyborohydride

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that is particularly effective for reductive aminations.[8] It is less water-sensitive than other hydrides and does not reduce the starting aldehyde, leading to cleaner reactions and higher yields.

Materials:

-

Ammonium Acetate (NH₄OAc) (2-3 equiv.)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.)[11]

-

1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc) (solvent)[8][11]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-Chloro-2-fluorobenzaldehyde (1 equiv.) and ammonium acetate (2.5 equiv.).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (concentration typically 0.2-0.5 M). Begin stirring the mixture at room temperature.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2 equiv.) portion-wise over 15-20 minutes. The portion-wise addition helps control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting aldehyde.[11]

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes until gas evolution ceases.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or EtOAc.[11]

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[12]

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude liquid can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the pure this compound.[11][13]

Causality and Optimization Insights

-

Choice of Ammonia Source: Ammonium acetate is used as it provides both ammonia and a mild acidic catalyst (acetic acid) in equilibrium, which promotes the formation of the imine intermediate.

-

Solvent Selection: DCE is a preferred solvent as it is aprotic and effectively solubilizes the reactants.[8] EtOAc is a greener alternative that also performs well.[11]

-

Stoichiometry: A slight excess of the reducing agent ensures the complete reduction of the imine intermediate. A larger excess of the ammonia source helps push the imine formation equilibrium to the right.

-

Troubleshooting: If the reaction stalls, the addition of a catalytic amount of acetic acid can sometimes facilitate imine formation, particularly if the ammonium salt is not sufficiently acidic.[8]

Comparative Analysis of Reducing Agents

While NaBH(OAc)₃ is often preferred, other reagents can be used, each with distinct advantages and disadvantages.

| Reducing Agent | Pros | Cons |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines over aldehydes; mild conditions; commercially available.[8][11] | Relatively expensive; generates acetate waste. |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; effective at slightly acidic pH.[7] | Highly toxic (releases HCN gas in strong acid); requires careful pH control. |

| Catalytic Hydrogenation (H₂, Pd/C) | "Green" reagent (water is the only byproduct); cost-effective for large scale.[7] | Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups. |

Visualization of the Chemical Transformation

The following diagram illustrates the structural change from the starting material to the final product.

Caption: Chemical transformation for the synthesis.

References

-

This compound | C7H7ClFN | CID 2773616. PubChem. [Link]

-

This compound (C7H7ClFN). PubChemLite. [Link]

-

Reductive amination. Wikipedia. [Link]

-

2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

-

5-Chloro-2-fluorobenzaldehyde. AOBChem USA. [Link]

-

An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. [Link]

-

B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. AIR Unimi. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

- 10. 5-Chloro-2-fluorobenzaldehyde CAS#: 96515-79-6 [amp.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

5-Chloro-2-fluorobenzylamine CAS number and molecular weight

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agrochemical synthesis. It delves into the core chemical and physical properties, synthesis, applications, and handling of 5-Chloro-2-fluorobenzylamine, a key intermediate in the creation of advanced molecular structures.

Core Chemical Identity and Properties

This compound is a substituted benzylamine derivative whose unique halogenation pattern makes it a valuable building block in medicinal and agricultural chemistry. The presence of both chlorine and fluorine atoms on the benzene ring significantly influences its reactivity and the properties of downstream compounds.

A summary of its key identifiers and physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 261723-26-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇ClFN | [1][2][3][5] |

| Molecular Weight | 159.59 g/mol | [1][2][5] |

| IUPAC Name | (5-chloro-2-fluorophenyl)methanamine | [2] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Density | 1.28 g/cm³ | [1] |

| Refractive Index | n20D 1.54 | [1] |

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Synthesis and Reaction Pathways

The synthesis of this compound typically starts from commercially available precursors like 5-chloro-2-fluorobenzonitrile or 5-chloro-2-fluorobenzaldehyde. The primary transformation involves the reduction of a nitrile or an imine to the corresponding amine.

A common and efficient laboratory-scale synthesis involves the reduction of 5-chloro-2-fluorobenzonitrile. The choice of reducing agent is critical to ensure high yield and purity, avoiding over-reduction or side reactions.

Example Synthetic Workflow: Reduction of a Nitrile Precursor

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitrile Reduction

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Introduction: Suspend a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) and cool the mixture in an ice bath.

-

Substrate Addition: Dissolve 5-chloro-2-fluorobenzonitrile in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess reducing agent by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

Workup and Extraction: Filter the resulting solid aluminum salts and wash them thoroughly with THF or another suitable organic solvent. Combine the filtrate and the washings, and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate. The primary amine group serves as a nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the construction of heterocyclic systems.

Pharmaceutical Development: This compound is a crucial building block in synthesizing various biologically active molecules.[1] Its structure is particularly valuable in the development of novel therapeutic agents targeting neurological disorders and in the field of oncology, where precise molecular modifications are key to efficacy and selectivity.[1] The halogen substituents can modulate the lipophilicity, metabolic stability, and binding affinity of the final drug candidate.

Agrochemical Sector: In agricultural science, this compound is employed in the synthesis of modern herbicides and pesticides.[1] The stability and reactivity profile of this compound make it an attractive starting material for creating effective crop protection agents.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and air.[1]

-

Toxicity: While specific toxicity data is not extensively published, compounds of this class are generally considered to be corrosive and may cause skin and eye irritation. A thorough review of the Safety Data Sheet (SDS) from the supplier is essential before use.

Conclusion

This compound is a high-value chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its unique molecular structure provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

This compound | C7H7ClFN | CID 2773616. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 261723-26-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 261723-26-6 [m.chemicalbook.com]

- 5. 261723-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

solubility of 5-Chloro-2-fluorobenzylamine in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 5-Chloro-2-fluorobenzylamine

Abstract

This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, where its solubility characteristics directly govern reaction kinetics, purification strategies, and formulation efficacy.[1] This guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. We move beyond a simple recitation of data to explain the underlying physicochemical principles and provide robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to handling this versatile intermediate.

Compound Profile and Physicochemical Characteristics

Understanding the inherent properties of this compound is the foundation for predicting its solubility behavior. The molecule's structure, featuring a polar amine group and a halogenated aromatic ring, results in a nuanced profile that dictates its interaction with various solvent environments.

| Property | Value | Source |

| IUPAC Name | (5-chloro-2-fluorophenyl)methanamine | PubChem[2] |

| CAS Number | 261723-26-6 | ChemicalBook[3] |

| Molecular Formula | C₇H₇ClFN | PubChem[2] |

| Molecular Weight | 159.59 g/mol | PubChem[2] |

| Appearance | Light orange to yellow to green clear liquid | Chem-Impex[1], ChemicalBook[3] |

| Density | 1.28 g/cm³ | Chem-Impex[1] |

| Refractive Index | n20D 1.54 | Chem-Impex[1], ChemicalBook[3] |

| Primary Hazards | Causes severe skin burns and eye damage | PubChem[2] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and van der Waals forces between this compound and the solvent molecules determines the extent of dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group (-NH₂) of the target molecule. The lone pair on the nitrogen and the hydrogen atoms of the amine can act as hydrogen bond acceptors and donors, respectively. We predict high solubility in these solvents due to these strong intermolecular interactions.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents possess dipole moments but lack acidic protons. They can act as hydrogen bond acceptors for the amine's hydrogens. While strong, this interaction is less comprehensive than with protic solvents. Good to moderate solubility is expected.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The polar nature of the chloro, fluoro, and amine substituents on the benzylamine makes it dissimilar to nonpolar solvents. Consequently, low solubility is anticipated. The aromatic ring of toluene may offer some π-π stacking interactions, potentially leading to slightly better solubility than in aliphatic hexane.

The following logical diagram outlines the decision-making process for approaching a solubility study.

Caption: Decision workflow for selecting a solubility determination method.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for determining solubility.

Mandatory Safety Precautions

This compound is classified as corrosive and can cause severe skin burns and eye damage.[2] All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles, is mandatory.[4] Organic solvents are flammable and should be handled away from ignition sources. Consult the Safety Data Sheet (SDS) for each specific solvent before use.[5]

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a fast, semi-quantitative estimation of solubility, useful for initial solvent screening.

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small, clean, dry test tube.

-

Solvent Addition: Add the selected organic solvent dropwise (approximately 0.25 mL increments) to the test tube.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30 seconds.

-

Observation: Visually inspect the solution for any undissolved material against a dark background.

-

Classification: Continue adding solvent up to a total volume of 2.5 mL. Classify the solubility based on the volume of solvent required for complete dissolution, as outlined in the table below.

| Observation | Classification | Approx. Solubility Range (mg/mL) |

| Dissolves in < 0.5 mL | Very Soluble | > 50 |

| Dissolves in 0.5 - 1.0 mL | Freely Soluble | 25 - 50 |

| Dissolves in 1.0 - 2.5 mL | Soluble | 10 - 25 |

| Does not fully dissolve in 2.5 mL | Sparingly or Insoluble | < 10 |

Protocol 2: Quantitative Isothermal Equilibrium Solubility Determination

This protocol determines the saturation solubility of the compound at a specific temperature, providing highly accurate and reproducible data essential for drug development and process chemistry. The method is adapted from the well-established Higuchi and Connors phase solubility technique.[6]

The workflow for this protocol is illustrated below.

Caption: Experimental workflow for quantitative solubility determination.

Methodology:

-

Preparation: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 100 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25°C ± 0.5°C). Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution & Analysis: Accurately dilute a known volume of the filtrate with an appropriate solvent (typically the mobile phase for analysis) to bring the concentration within the calibration range of the analytical method. Proceed with quantification as described in Protocol 3.

Protocol 3: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying aromatic compounds like this compound.[7]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to ensure the amine is protonated and gives a good peak shape). A typical starting gradient could be 60:40 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan for maximum absorbance between 220-300 nm; a wavelength around 254 nm is often a good starting point for aromatic compounds.

-

Injection Volume: 10 µL.

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase. Inject each standard in triplicate and plot the peak area versus concentration to generate a linear calibration curve. The correlation coefficient (r²) should be > 0.995 for a valid curve.

-

Sample Analysis: Inject the diluted filtrate from Protocol 2.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format, always specifying the temperature at which the measurement was conducted.

| Solvent | Solvent Class | Solubility at 25°C (mg/mL) |

| Methanol | Polar Protic | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] |

| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Value] |

| Toluene | Nonpolar Aromatic | [Experimental Value] |

| n-Hexane | Nonpolar Aliphatic | [Experimental Value] |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773616, this compound. Available at: [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Royal Society of Chemistry. Analytical Methods Journal. Available at: [Link]

-

Al-kassas, R., et al. (2023). Cyclodextrin-mediated Enhancement of Haloperidol Solubility: Physicochemical Studies and In Vivo Investigation Using Planaria Worms. PubMed Central. Available at: [Link]

-

Seema Makhijani (2021). Amines - Lab Demonstration / solubility / basic character class 12 CBSE. YouTube. Available at: [Link]

-

PubChemLite. This compound (C7H7ClFN). Available at: [Link]

-

Nijsure, M., et al. (2024). A Validated Bio-analytical Method Development for Quantitative Estimation of Embelin from Human Plasma by RP-HPLC. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 7: Analytical Methods. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 261723-26-6 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Cyclodextrin-mediated Enhancement of Haloperidol Solubility: Physicochemical Studies and In Vivo Investigation Using Planaria Worms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Chloro-2-fluorobenzylamine: Reactivity, Stability, and Applications in Drug Development

This guide provides a comprehensive technical overview of 5-Chloro-2-fluorobenzylamine, a versatile building block in modern medicinal chemistry and agrochemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, stability, and practical applications of this compound, supported by established protocols and mechanistic insights.

Introduction: The Strategic Importance of this compound

This compound is a substituted benzylamine derivative that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both a chloro and a fluoro group on the aromatic ring, imparts distinct electronic properties that influence its reactivity and the pharmacological activity of its derivatives. The strategic placement of these halogens allows for selective functionalization and can enhance the metabolic stability and binding affinity of drug candidates.[2][3]

This compound is a crucial starting material for a range of biologically active molecules, particularly in the development of therapeutics for neurological disorders and in the synthesis of potent agrochemicals like herbicides and pesticides.[1][4] Its utility also extends to material science, where it is used in the production of specialty polymers.[1]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClFN | --INVALID-LINK--[5] |

| Molecular Weight | 159.59 g/mol | --INVALID-LINK--[5] |

| Appearance | Light orange to yellow to green clear liquid | --INVALID-LINK--[1] |

| Density | 1.28 g/cm³ | --INVALID-LINK--[1] |

| Refractive Index | n20D 1.54 | --INVALID-LINK--[1] |

| CAS Number | 261723-26-6 | --INVALID-LINK--[5] |

Reactivity Profile: A Tale of Two Halogens and an Amine

The reactivity of this compound is primarily dictated by the nucleophilic character of the primary amine group and the electronic effects of the halogen substituents on the benzene ring. The electron-withdrawing nature of both chlorine and fluorine deactivates the aromatic ring towards electrophilic substitution, while the amine group is a potent nucleophile, readily participating in a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

The primary amine functionality of this compound is the principal site of reactivity, readily undergoing N-alkylation and N-acylation reactions. These reactions are fundamental to building molecular complexity and are widely employed in the synthesis of pharmaceutical intermediates.

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the amine group with an alkyl group. A general protocol for the N-alkylation of a related aromatic amine, 2-Amino-5-chloro-2'-fluorobenzophenone, provides a solid framework for approaching the alkylation of this compound.[6]

Experimental Protocol: General N-Alkylation of an Aromatic Amine [6]

-

Dissolution: Dissolve the aromatic amine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base (e.g., K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to deprotonate the amine.

-

Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to an appropriate temperature (typically 60-90°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, pour it into deionized water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.

N-Acylation: The amine group can also be acylated using acyl chlorides or anhydrides to form amides. This is a common strategy in drug design to introduce specific functional groups and modulate the physicochemical properties of the molecule.[7]

Experimental Protocol: General N-Acylation using an Acyl Chloride [7]

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq).

-

Acylating Agent: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quenching and Extraction: Quench the reaction with deionized water and transfer the mixture to a separatory funnel to separate the organic and aqueous layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Caption: General workflow for the N-acylation of this compound.

Stability and Handling: Ensuring Integrity and Safety

While this compound is stable under normal conditions, its reactivity and potential hazards necessitate careful handling and storage.[8]

Storage and Stability

-

Storage Conditions: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Some suppliers suggest storage at room temperature under an inert atmosphere.[9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

-

Sensitivity: The compound is noted to be air-sensitive, further emphasizing the need for storage under an inert atmosphere.[9][10][11]

Safety and Hazards

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes severe skin burns and eye damage.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and eye/face protection when handling this chemical.[8]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation. Prevent contact with skin, eyes, and clothing.[8]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[8][12]

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding benzonitrile derivative. A patented process describes the synthesis of various fluorobenzylamines, including the 5-chloro-2-fluoro isomer, by the reduction of the corresponding fluorine-containing benzonitrile.[13] This method has been shown to produce the desired product in high yield and purity.[13]

Caption: A common synthetic pathway to this compound.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile building block for creating novel molecules with significant biological activity.

Pharmaceutical Development

The unique electronic properties conferred by the halogen substituents make this compound an attractive starting material for the synthesis of drugs targeting the central nervous system, as well as for oncology applications.[1][4] The presence of fluorine, in particular, can enhance metabolic stability, improve binding affinity to target proteins, and increase the lipophilicity of a drug candidate, thereby improving its pharmacokinetic profile.[3]

While specific drug candidates synthesized directly from this compound are not extensively detailed in the public domain, the analogous compound, 5-Chloro-2-fluorobenzoic acid, is used in the design of Aurora kinase inhibitors for cancer therapy.[14][15] This suggests that the benzylamine derivative would be a valuable intermediate for similar classes of compounds where an amino-methyl linkage is desired.

Agrochemical Synthesis

In the agrochemical sector, this compound is utilized in the synthesis of advanced herbicides and pesticides.[1] The stability and reactivity of this compound make it an excellent choice for creating crop protection agents with enhanced efficacy.[1]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile centered on its primary amine group. Its unique halogen substitution pattern provides a strategic advantage in the design of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development. This guide provides a foundational understanding for scientists and researchers looking to leverage the synthetic potential of this versatile building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 261723-26-6 [m.chemicalbook.com]

- 10. 261723-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. labproinc.com [labproinc.com]

- 12. fishersci.com [fishersci.com]

- 13. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 14. ossila.com [ossila.com]

- 15. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-2-fluorobenzylamine: Synthesis, Reactivity, and Applications in Chemical Research

Introduction: A Versatile Halogenated Building Block

5-Chloro-2-fluorobenzylamine is a substituted aromatic amine that has emerged as a crucial intermediate and structural motif in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom on the benzene ring, impart distinct reactivity and conformational characteristics. The fluorine atom, positioned ortho to the aminomethyl group, can influence intramolecular hydrogen bonding, pKa, and metabolic stability, making it a valuable component in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a research setting.

| Property | Value | Reference |

| CAS Number | 261723-26-6 | [2] |

| Molecular Formula | C₇H₇ClFN | [2] |

| Molecular Weight | 159.59 g/mol | [2] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Density | 1.28 g/mL | [1] |

| Refractive Index | n20/D 1.54 | [1] |

Safety and Handling:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

Core Synthesis of this compound

The most direct and industrially relevant method for the preparation of this compound is the catalytic hydrogenation of the corresponding benzonitrile precursor, 5-chloro-2-fluorobenzonitrile. This transformation is a cornerstone of industrial amine synthesis, valued for its high efficiency and atom economy.

Causality in Synthesis Design: The Nitrile Reduction Pathway

The choice of 5-chloro-2-fluorobenzonitrile as the starting material is strategic. Benzonitriles are common, shelf-stable intermediates that can be synthesized through various methods. The subsequent reduction of the nitrile group to a primary amine is a well-established and high-yielding reaction. Catalytic hydrogenation is often preferred over chemical reducing agents (like LiAlH₄ or NaBH₄) on a larger scale due to milder reaction conditions, easier product isolation, and reduced hazardous waste generation. The catalyst, typically palladium on carbon (Pd/C), provides a surface for the heterolytic activation of hydrogen gas, facilitating the stepwise reduction of the nitrile to the desired benzylamine.

A patented process reports the successful synthesis of this compound from its nitrile precursor with a yield of 91.3% and a purity of 95.1%, underscoring the viability of this route.[3]

Caption: Synthetic pathway from nitrile to benzylamine.

Exemplary Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative, field-proven procedure for the synthesis of this compound based on the patented transformation and standard practices for catalytic hydrogenation of aromatic nitriles.

Materials:

-

5-chloro-2-fluorobenzonitrile

-

5% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol, anhydrous

-

Hydrogen gas (H₂)

-

Celite®

-

Hydrogenation vessel (e.g., Parr shaker or autoclave)

Step-by-Step Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: To the vessel, add 5-chloro-2-fluorobenzonitrile (1.0 eq). Under a gentle stream of inert gas, carefully add 5% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate). Add anhydrous ethanol to dissolve the starting material (concentration typically 0.5-1.0 M).

-

Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all inert gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction: Begin vigorous agitation and heat the reaction mixture to a moderate temperature (e.g., 25-50 °C). The progress of the reaction can be monitored by the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely and handle it with care.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting residue is the crude this compound.

-

Purification (if necessary): The crude product can be purified further by vacuum distillation to yield the final product as a clear liquid.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of a chemical building block is demonstrated by its utility in constructing more complex, functional molecules. This compound serves as a versatile precursor for a range of compounds, particularly in the development of novel kinase inhibitors and other biologically active agents.

Case Study: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division, and their overexpression is linked to various cancers. Research into inhibitors of these kinases is an active area of drug discovery. 5-Chloro-2-fluorobenzoic acid, a direct synthetic precursor to the benzylamine, has been utilized in the design of potent pyrimidine-based Aurora kinase inhibitors.[4] The chloro substituent in this scaffold has been shown to enhance binding affinity to the target protein.[4] The corresponding benzylamine can be readily employed in amidation reactions or reductive aminations to build out similar pharmacophores, where the aminomethyl group serves as a key linker or point of diversification.

Caption: Application workflow in drug discovery.

The presence of the halogen atoms on the benzylamine ring provides medicinal chemists with critical handles for modulating the pharmacokinetic properties of the final compound. The fluorine atom can block sites of metabolism, while the chlorine atom can be used to fill hydrophobic pockets in a protein's active site, thereby enhancing potency and selectivity.

Conclusion

This compound stands as a valuable and versatile intermediate in modern organic and medicinal chemistry. Its synthesis via the catalytic hydrogenation of 5-chloro-2-fluorobenzonitrile is an efficient and scalable process. The unique substitution pattern on the aromatic ring provides a powerful tool for researchers to fine-tune the properties of target molecules, from kinase inhibitors to novel materials. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to empower scientists in their research and development endeavors.

References

-

This compound. Chem-Impex.

-

Organic Syntheses Procedure. Organic Syntheses.

-

Process for the preparation of fluorobenzyl derivatives. Google Patents (US6452056B1).

-

5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9. Ossila.

-

Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone. Google Patents (CN1164564C).

-

This compound | C7H7ClFN | CID 2773616. PubChem.

Sources

A Technical Guide to the Safe Handling and Use of 5-Chloro-2-fluorobenzylamine

This document provides an in-depth technical guide for the safe handling and use of 5-Chloro-2-fluorobenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This guide is intended for researchers, scientists, and drug development professionals who work with this compound. It moves beyond standard safety data sheets to provide a deeper understanding of the inherent hazards and detailed protocols to mitigate risks effectively.

Section 1: Chemical and Physicochemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is a substituted benzylamine, appearing as a light orange to yellow or green clear liquid.[1] Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (5-chloro-2-fluorophenyl)methanamine | [3] |

| CAS Number | 261723-26-6 | [3] |

| Molecular Formula | C₇H₇ClFN | [3] |

| Molecular Weight | 159.59 g/mol | [3] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Density | 1.28 g/cm³ | [1] |

| Refractive Index | n20D 1.54 | [1] |

Section 2: Hazard Analysis & Mechanism of Corrosivity

This compound is classified as a corrosive substance, with the primary hazard being its potential to cause severe skin burns and serious eye damage.[3] Understanding the chemical basis for this corrosivity is critical for appreciating the necessity of the handling precautions outlined in this guide.

The corrosive nature of this compound stems from the basicity of the primary amine (-NH₂) group. Amines are organic bases due to the lone pair of electrons on the nitrogen atom, which can readily accept a proton.[4][5] This basicity allows the molecule to react with acidic components of tissues, such as fatty acids and proteins, leading to cell damage. The reaction with moisture on the skin or in the eyes can form a corrosive solution, exacerbating the damage.

The presence of halogen substituents (chloro and fluoro) on the aromatic ring modifies the molecule's electronic properties and, consequently, its reactivity. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).[6][7] This effect reduces the electron density on the benzene ring and, to some extent, on the nitrogen atom, which would typically decrease the basicity compared to an unsubstituted benzylamine.[6] However, the benzylamine structure separates the aromatic ring from the amine group by a methylene (-CH₂-) bridge, which dampens the inductive effect. The resulting compound remains a sufficiently strong base to be corrosive to biological tissues upon contact. Skin contact with aromatic amines can lead to significant dermal absorption, which is a major concern for systemic toxicity, and this absorption can be enhanced through damaged skin.[8][9]

Section 3: Integrated Risk Management & The Hierarchy of Controls

A systematic approach to safety involves implementing a hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards. Personal Protective Equipment (PPE) is considered the last line of defense, to be used after all other reasonable control measures have been implemented.

Caption: The Hierarchy of Controls prioritizes safety measures.

Section 4: Personal Protective Equipment (PPE) Protocol

Given the corrosive nature of this compound, stringent adherence to the appropriate PPE is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[10][11]

| PPE Category | Item | Specification and Rationale |

| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[12] A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing. |

| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended. Wear a pair of nitrile examination gloves (minimum 4 mil) as a base layer, covered by a pair of thicker, chemical-resistant gloves such as neoprene or butyl rubber.[13] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected. |

| Body Protection | Chemical-Resistant Lab Coat or Apron | A flame-resistant lab coat should be worn, fully buttoned.[12] For procedures involving larger volumes or a high risk of splashes, a chemical-resistant apron worn over the lab coat is required. |

| Footwear | Closed-toe Shoes | Shoes must fully cover the foot. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in any area where this chemical is handled.[12] |

| Respiratory Protection | Not typically required with proper engineering controls | All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors.[14][15] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines must be used after a formal respiratory protection program has been established.[16] |

Section 5: Standard Operating Procedure (SOP) for Handling

This SOP outlines the essential steps for safely weighing and preparing a solution of this compound. This procedure should be performed in a designated area within a laboratory.

Pre-Operation Checklist:

-

Confirm the chemical fume hood is operational and has a current certification.

-

Ensure an eyewash station and safety shower are accessible and unobstructed.[13]

-

Assemble all necessary materials: the chemical, solvent, glassware, and spill kit.

-

Don all required PPE as specified in Section 4.

Step-by-Step Procedure:

Caption: Workflow for handling this compound.

-

Preparation: Place a chemical-absorbent liner on the work surface inside the chemical fume hood.

-

Weighing: Place a tared container on an analytical balance inside the hood. Using a glass pipette or syringe, carefully transfer the required amount of this compound into the container. Avoid drips and splashes.

-

Dissolution: Place the receiving vessel containing the appropriate solvent on a stir plate within the fume hood. Slowly and carefully add the weighed this compound to the solvent while stirring. Be aware that this process may be exothermic.

-

Storage: Once dissolved, securely cap and label the container with the full chemical name, concentration, date, and your initials.

-

Decontamination: Thoroughly wipe down the work area, balance, and any equipment used with an appropriate decontaminating solution. Dispose of all contaminated disposable materials (pipette tips, wipes, gloves) in a designated hazardous waste container.[14]

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[15]

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial to minimize harm.

| Emergency Type | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention. Do not use neutralizing agents. |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[17] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[17] |

| Small Spill (<50 mL) | Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with a chemical absorbent material suitable for corrosive amines. Collect the absorbed material into a designated hazardous waste container. Decontaminate the area. |

| Large Spill (>50 mL) | Evacuate the laboratory and alert others. Close the doors to the affected area. Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so. |

Section 7: Toxicological Overview

Section 8: References

-

Arizona Board of Regents. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, The University of Arizona. [Link]

-

Centers for Disease Control and Prevention. (2014). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH) Publication No. 2005-149. [Link]

-

Centers for Disease Control and Prevention. Aniline (and homologs). NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Centers for Disease Control and Prevention. Diethylenetriamine. NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Wikipedia. Benzylamine. [Link]

-

Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Chemistry Steps. Basicity of Amines. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1982). The acidity of weak carbon acids. Part 5. The kinetic acidities of substituted benzyl cyanides using substituted benzylamines as bases. [Link]

-

Stanford University Environmental Health & Safety. (2021, September). General Use SOP - Corrosive Materials. [Link]

-

Quora. (2017, February 21). What's the order of basicity of amines?[Link]

-

University of Wisconsin-Milwaukee. Standard Operating Procedure for Corrosive Chemicals. [Link]

-

Wayne State University. Corrosive Chemicals SOP. [Link]

-

The University of Arizona. (2015, July 17). Corrosives Hazard Class Standard Operating Procedure. [Link]

-

Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - Corrosive Materials. [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). [Link]

-

Hydrocarbon Processing. (2024, April 16). The science behind amine column corrosion and remedial solutions. [Link]

-

Corrosionpedia. Amine. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

ResearchGate. (2004, March 22). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. [Link]

-

Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

-

European Union. Skin Corrosion. The Joint Research Centre - EU Science Hub. [Link]

-

PubChem. This compound. [Link]

-

PubMed Central. (2007). Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases. [Link]

-

PubChemLite. This compound (C7H7ClFN). [Link]

Sources

- 1. Skin injury following contact with a complex amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 5. corrosionpedia.com [corrosionpedia.com]

- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nrc.gov [nrc.gov]

- 11. The acidity of weak carbon acids. Part 5. The kinetic acidities of substituted benzyl cyanides using substituted benzylamines as bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. ehs.stanford.edu [ehs.stanford.edu]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. research.wayne.edu [research.wayne.edu]

- 15. research.arizona.edu [research.arizona.edu]

- 16. teamstersafety.org [teamstersafety.org]

- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]

- 18. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

Introduction: The Significance of 5-Chloro-2-fluorobenzylamine in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzylamine: Starting Materials and Core Methodologies

This compound is a critical halogenated benzylamine derivative that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry and agrochemical development. These properties can influence factors such as metabolic stability, binding affinity to biological targets, and overall pharmacological profiles.[1] Consequently, robust and efficient synthetic routes to this compound are of paramount importance to researchers and drug development professionals. This guide provides an in-depth technical overview of the primary synthetic strategies, focusing on the selection of starting materials and the rationale behind key experimental choices.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from several key starting materials. The choice of a particular synthetic route often depends on factors such as the availability and cost of precursors, desired scale of the reaction, and the required purity of the final product. The three most prevalent and industrially relevant methodologies are:

-

Reduction of 5-Chloro-2-fluorobenzonitrile: A direct and often high-yielding approach.

-

Reductive Amination of 5-Chloro-2-fluorobenzaldehyde: A versatile method widely employed for the synthesis of primary amines.

-

Synthesis from 5-Chloro-2-fluorobenzyl Halides: A classical approach offering an alternative pathway.

The following sections will delve into the technical details of each of these core strategies, providing insights into the underlying chemistry and practical considerations.

Reduction of 5-Chloro-2-fluorobenzonitrile: The Most Direct Route

The reduction of the nitrile functional group in 5-Chloro-2-fluorobenzonitrile offers a straightforward and efficient pathway to the desired benzylamine.[2] This method is often favored for its high atom economy and typically good yields.

Causality Behind Experimental Choices:

The selection of the reducing agent is the most critical parameter in this synthetic transformation. The goal is to selectively reduce the nitrile group to a primary amine without affecting the aromatic ring or the halogen substituents.

-

Catalytic Hydrogenation: This is a common and effective method for nitrile reduction. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or rhodium on alumina are frequently used. The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to maximize yield and purity.

-

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are also highly effective for nitrile reduction. These reagents are powerful and can reduce a wide range of functional groups. However, they are also highly reactive and require careful handling under anhydrous conditions.

A US patent outlines a process for the preparation of various fluorine-containing benzylamine derivatives, including this compound, from their corresponding benzonitriles.[3] This highlights the industrial relevance and scalability of this approach.

Experimental Protocol: Catalytic Hydrogenation of 5-Chloro-2-fluorobenzonitrile

Materials:

-

5-Chloro-2-fluorobenzonitrile

-

Methanol (or another suitable solvent like ethanol or THF)

-

Palladium on carbon (5% or 10% Pd/C)

-

Hydrogen gas

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

A pressure-resistant reaction vessel is charged with 5-Chloro-2-fluorobenzonitrile and methanol.

-

The catalyst (Pd/C) is carefully added to the mixture under an inert atmosphere.

-

The vessel is sealed and purged several times with an inert gas before introducing hydrogen gas to the desired pressure.

-

The reaction mixture is stirred vigorously at a controlled temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Upon completion, the reaction vessel is carefully depressurized and purged with an inert gas.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization if necessary.

Data Presentation: Comparison of Starting Materials for Benzylamine Synthesis

| Starting Material | Key Reagents | Advantages | Disadvantages |

| 5-Chloro-2-fluorobenzonitrile | H₂, Pd/C; LiAlH₄; BH₃ | Direct route, often high yield.[3] | Nitrile starting material may be more expensive; use of high-pressure hydrogen or pyrophoric hydrides requires specialized equipment and handling. |

| 5-Chloro-2-fluorobenzaldehyde | NH₃, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Versatile, mild reaction conditions.[4] | May require careful control of reaction conditions to avoid side reactions; potential for over-alkylation.[5] |

| 5-Chloro-2-fluorobenzyl Bromide | Potassium phthalimide, hydrazine | Good for producing pure primary amines.[6] | Multi-step process (Gabriel synthesis); benzyl bromide can be a lachrymator.[6] |

Visualization: Synthetic Workflow for Nitrile Reduction

Caption: Reduction of 5-Chloro-2-fluorobenzonitrile.

Reductive Amination of 5-Chloro-2-fluorobenzaldehyde: A Versatile Approach

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4] In the context of this compound synthesis, this involves the reaction of 5-Chloro-2-fluorobenzaldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[4][5]

Causality Behind Experimental Choices:

The success of a reductive amination reaction hinges on the choice of the reducing agent and the control of reaction conditions to favor imine formation and subsequent reduction.

-

Selective Reducing Agents: The reducing agent must be capable of reducing the imine intermediate without significantly reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[7][8]

-

pH Control: The reaction is typically carried out under weakly acidic conditions. This is because the formation of the imine from the aldehyde and amine is acid-catalyzed, but a strongly acidic environment would protonate the amine, rendering it non-nucleophilic.

Experimental Protocol: Reductive Amination of 5-Chloro-2-fluorobenzaldehyde

Materials:

-

5-Chloro-2-fluorobenzaldehyde[9]

-

Ammonia (as a solution in methanol or ammonium acetate)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Acetic acid (to adjust pH if necessary)

Procedure:

-

5-Chloro-2-fluorobenzaldehyde is dissolved in DCM in a reaction flask.

-

A solution of ammonia in methanol is added to the flask, and the mixture is stirred.

-

After a period to allow for imine formation, sodium triacetoxyborohydride is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product can be purified by column chromatography.

Visualization: Reductive Amination Workflow

Caption: Reductive amination of 5-Chloro-2-fluorobenzaldehyde.

Synthesis from 5-Chloro-2-fluorobenzyl Halides: The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues that can plague other methods.[6] This pathway involves the use of 5-Chloro-2-fluorobenzyl bromide as the starting material.

Causality Behind Experimental Choices:

This multi-step synthesis relies on the nucleophilic substitution of the halide by the phthalimide anion, followed by the liberation of the primary amine.

-

Phthalimide as a Protecting Group: Phthalimide serves as a protected form of ammonia. The nitrogen atom is rendered non-basic and acts as a good nucleophile to displace the bromide from the benzyl position.

-

Hydrazinolysis: The final step involves the cleavage of the N-benzylphthalimide intermediate. Hydrazine hydrate is commonly used for this purpose, as it forms a stable cyclic hydrazide (phthalhydrazide), liberating the desired primary amine.[6]

The starting 5-Chloro-2-fluorobenzyl bromide can be prepared from 5-chloro-2-fluorotoluene via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[10]

Experimental Protocol: Gabriel Synthesis of this compound

Step 1: Synthesis of N-(5-Chloro-2-fluorobenzyl)phthalimide

-

Potassium phthalimide is suspended in a suitable polar aprotic solvent such as DMF.

-

5-Chloro-2-fluorobenzyl bromide is added to the suspension.

-

The mixture is heated to ensure the completion of the nucleophilic substitution reaction.

-

After cooling, the reaction mixture is poured into water to precipitate the N-(5-Chloro-2-fluorobenzyl)phthalimide.

-

The solid product is collected by filtration, washed with water, and dried.

Step 2: Hydrazinolysis to this compound

-

The N-(5-Chloro-2-fluorobenzyl)phthalimide is suspended in ethanol or methanol.

-

Hydrazine hydrate is added to the suspension.

-

The mixture is refluxed, during which a precipitate of phthalhydrazide forms.

-

After cooling, the precipitate is removed by filtration.

-

The filtrate, containing the desired benzylamine, is concentrated, and the product is isolated and purified, typically by distillation or extraction followed by distillation.

Visualization: Gabriel Synthesis Workflow

Caption: Gabriel synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established methodologies. The choice of the most appropriate starting material and synthetic route will be dictated by the specific requirements of the research or manufacturing process, including considerations of cost, scale, and purity. The reduction of 5-Chloro-2-fluorobenzonitrile stands out as a highly efficient and direct method, while the reductive amination of 5-Chloro-2-fluorobenzaldehyde offers a versatile and widely applicable alternative. The Gabriel synthesis, though more laborious, provides a reliable means of obtaining a pure primary amine. A thorough understanding of the chemical principles and practical considerations outlined in this guide will enable researchers and drug development professionals to make informed decisions in the synthesis of this valuable chemical intermediate.

References

-

Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Org. Lett. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]

-

Study.com. (n.d.). How would you prepare benzylamine, C6H5CH2NH2, from the depicted starting material?. Available at: [Link]

-

Nigh, W. G. (n.d.). The Gabriel Synthesis of Benzylamine. ResearchGate. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-2-fluorobenzyl bromide. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). US6452056B1 - Process for the preparation of fluorobenzyl derivatives.

-

ResearchGate. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Available at: [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-2-fluorobenzonitrile. Available at: [Link]

-

Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

- Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.

-

Cenmed. (n.d.). 5-Chloro-2-fluorobenzonitrile. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]

- 3. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemimpex.com [chemimpex.com]

- 10. prepchem.com [prepchem.com]

Methodological & Application

Application Notes & Protocols: Strategic N-Alkylation Utilizing 5-Chloro-2-fluorobenzylamine

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-2-fluorobenzylamine in N-alkylation reactions.